N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
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Overview
Description
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that features a quinazoline moiety, an azetidine ring, and a cyclopropanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline moiety can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction using cyclopropanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes, including tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent. Additionally, the azetidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based tyrosine kinase inhibitors.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid, which is used in peptide synthesis.
Cyclopropanesulfonamide Derivatives: Compounds like cyclopropanesulfonyl fluoride, which is used as a reagent in organic synthesis.
Uniqueness
N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)8-12-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBCZIMGWPVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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